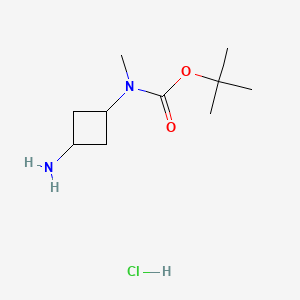

tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclobutyl group, and a methyl-carbamate group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride typically involves multiple steps. The process begins with the preparation of the aminocyclobutyl intermediate, which is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors and probes .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in drug development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable carbamate bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in research and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate

- tert-Butyl N-(trans-3-amino-3-methyl-cyclobutyl)carbamate

Uniqueness

tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .

Biologische Aktivität

Tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride (CAS No. 2918775-66-1) is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

- IUPAC Name : tert-butyl Rel-((1r,3r)-3-aminocyclobutyl)(methyl)carbamate hydrochloride

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Purity : 97% .

The compound's structure features a tert-butyl group attached to a carbamate moiety, which is believed to play a crucial role in its biological interactions.

Pharmacological Effects

-

Cytotoxicity and Antitumor Activity :

- Preliminary studies indicate that compounds with similar structures exhibit low cytotoxicity while maintaining potent activity against various cancer cell lines. For instance, compounds with carbamate functionalities have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Specific investigations into related compounds suggest that they may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key survival signals such as AKT and mTOR pathways .

-

Mechanism of Action :

- The biological activity of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride may involve modulation of signaling pathways associated with cell proliferation and survival. For example, it could potentially inhibit the expression of proteins involved in cell cycle progression, leading to reduced tumor growth .

- Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects.

Toxicity Profile

- According to PubChem, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This highlights the importance of handling the compound with care in laboratory settings.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of similar carbamate derivatives on glioma cells, revealing that these compounds significantly reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from toxicity . Such findings suggest a therapeutic window where the compound could be effective against tumors with minimal side effects.

Table 1: Summary of Biological Activities

Future Directions

Further research is warranted to explore:

- In vivo Studies : To assess the efficacy and safety profile of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride in animal models.

- Mechanistic Studies : To dissect the molecular pathways affected by this compound, potentially leading to novel therapeutic strategies for cancer treatment.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Eigenschaften

Molekularformel |

C10H21ClN2O2 |

|---|---|

Molekulargewicht |

236.74 g/mol |

IUPAC-Name |

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |

InChI-Schlüssel |

AZMBGHNFJGZPPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.